Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058324
InChI: InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
SMILES:
Molecular Formula: C9H13IO3
Molecular Weight: 296.10 g/mol

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

CAS No.:

Cat. No.: VC18058324

Molecular Formula: C9H13IO3

Molecular Weight: 296.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate -

Specification

Molecular Formula C9H13IO3
Molecular Weight 296.10 g/mol
IUPAC Name methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Standard InChI InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Standard InChI Key LKEPGLHNBRSVFZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(C1)(OC2)CI

Introduction

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a complex organic compound belonging to the oxabicyclo family, characterized by the presence of an oxygen atom within a bicyclic structure. This compound features a methyl ester functional group and an iodomethyl substituent, making it a valuable intermediate in organic synthesis. Its molecular formula is C9H13IO3, with a molecular weight of 296.10 g/mol.

Synthesis Methods

The synthesis of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves nucleophilic substitution reactions and esterification processes. These reactions often require specific conditions, such as controlled temperatures and the use of solvents like dichloromethane. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the formation of the desired product.

Synthesis Steps

  • Nucleophilic Substitution: This step involves replacing a leaving group with a nucleophile to form the iodomethyl substituent.

  • Esterification: This process involves the formation of the methyl ester group, which can be achieved through acid-catalyzed reactions.

Analytical Techniques

The structural confirmation of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be achieved using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • X-ray Crystallography: Offers precise three-dimensional structural data by analyzing the diffraction patterns of X-rays scattered by electrons in the crystal lattice.

Applications and Research Findings

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate serves as a versatile intermediate in organic synthesis, contributing to the development of complex molecules. Its unique structure and reactivity make it valuable in various fields of chemistry and materials science. Kinetic studies can provide insights into reaction rates and mechanisms, highlighting how structural features influence reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator